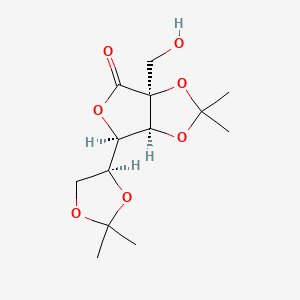
1-Methyl-2-oxopiperidine-4-carbonyl chloride
Descripción general
Descripción
1-Methyl-2-oxopiperidine-4-carbonyl chloride, also known as MOPCC, is a chemical compound with the molecular formula C7H10ClNO2 . It has a molecular weight of 175.61 g/mol. This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-Methyl-2-oxopiperidine-4-carbonyl chloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carbonyl chloride group attached to the 4th carbon of the ring . The presence of the carbonyl chloride group makes this compound highly reactive.Physical And Chemical Properties Analysis
1-Methyl-2-oxopiperidine-4-carbonyl chloride has a molecular weight of 175.61 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Oxyfunctionalization of Ketones
1-Methyl-2-oxopiperidine-4-carbonyl chloride has been used in the selective oxyfunctionalization of ketones. A study by Ren, Liu, and Guo (1996) described using a related compound, 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, for regioselective α- or γ-oxygenated carbonyl compounds production at ambient temperature (Ren, Liu & Guo, 1996).
Synthesis of Azabicyclo Derivatives
Vafina et al. (2003) reported the use of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, which are closely related to 1-methyl-2-oxopiperidine-4-carbonyl chloride, in synthesizing 3-azabicyclo[3.3.1]nonane derivatives. These compounds were synthesized through Michael reactions and studied for their stereochemical aspects (Vafina et al., 2003).
Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis
Chen Xin-zhi (2011) described the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating the protein tyrosine kinase Jak3 inhibitor CP-690550. This synthesis process included a series of steps starting from a similar compound, 4-methylpyridinium, highlighting the utility of related compounds in complex medicinal chemistry (Chen Xin-zhi, 2011).
Structural Studies
Rajesh et al. (2010) conducted a study on a compound, 1-[2,4,6-trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, which bears structural similarities to 1-methyl-2-oxopiperidine-4-carbonyl chloride. This research provided insights into the molecular structure and interactions within similar compounds (Rajesh et al., 2010).
Synthesis of tert-Butyl-4-Chloropiperidine
Amato et al. (2005) described efficient routes to synthesize 1-tert-butyl-4-chloropiperidine, a compound closely related to 1-methyl-2-oxopiperidine-4-carbonyl chloride. The synthesis process utilized innovative approaches and highlights the potential for creating derivatives of 1-methyl-2-oxopiperidine-4-carbonyl chloride (Amato et al., 2005).
Reactivity Studies with Stable Free Radicals
Malievskii et al. (1988) conducted a quantitative study of the nucleophilic addition of secondary amines to a compound closely related to 1-methyl-2-oxopiperidine-4-carbonyl chloride. This study provides valuable insights into the reactivity of similar compounds in various chemical reactions (Malievskii et al., 1988).
Solid-Phase Synthesis
Khan et al. (2002) reported the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, using strategies that could be applicable to compounds like 1-methyl-2-oxopiperidine-4-carbonyl chloride. This study showcases the potential for solid-phase methods in synthesizing complex organic compounds (Khan et al., 2002).
Safety And Hazards
Safety data for 1-Methyl-2-oxopiperidine-4-carbonyl chloride indicates that it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be mixed with combustibles and should not come into contact with air or water due to the risk of violent reaction and possible flash fire .
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-2-oxopiperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c1-9-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLMEOQOSAKIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxopiperidine-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride](/img/structure/B1434027.png)










![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)